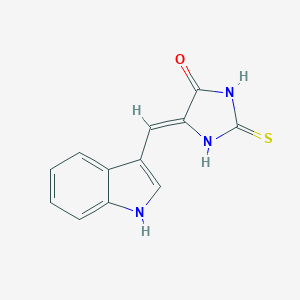
(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one, also known as 5Z-7-oxozeaenol, is a naturally occurring small molecule that has been found to have potential therapeutic applications in cancer treatment. This molecule is a member of the resorcylic acid lactone family, which are known for their ability to inhibit the activity of TGF-β signaling pathway.
Mécanisme D'action
The mechanism of action of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol involves the inhibition of TGF-β signaling pathway. This pathway is known to regulate cell proliferation, differentiation, and migration, and is involved in several physiological and pathological processes. The binding of TGF-β to its receptors activates a signaling cascade that ultimately leads to the transcriptional activation of target genes. (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol inhibits this pathway by binding to the type I receptor, which prevents the activation of downstream signaling molecules.
Biochemical and physiological effects:
The biochemical and physiological effects of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol have been extensively studied in vitro and in vivo. In cancer cells, this molecule has been found to inhibit cell proliferation, migration, and invasion. In addition, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. In animal models, (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol has been found to suppress tumor growth and metastasis. In addition to its anti-cancer properties, this molecule has also been studied for its potential use in the treatment of fibrotic diseases and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol in lab experiments is its ability to selectively inhibit the TGF-β signaling pathway. This molecule has been found to have minimal effects on other signaling pathways, which makes it a valuable tool for studying the role of TGF-β in different physiological and pathological processes. However, one of the limitations of using (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol. One of the areas of interest is the development of more efficient synthesis methods for this molecule. In addition, further studies are needed to investigate the potential use of this molecule in the treatment of other diseases, such as fibrotic diseases and inflammation. Another area of interest is the development of more potent and selective inhibitors of the TGF-β signaling pathway, which could have important therapeutic applications in cancer treatment. Finally, more studies are needed to investigate the safety and toxicity of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol in animal models and humans.
Méthodes De Synthèse
The synthesis of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol has been reported in several studies. The most commonly used method involves the reaction of 2,4-dihydroxy-6-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-indoleacetonitrile to form the desired product. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
The potential therapeutic applications of (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol have been extensively studied in cancer treatment. This molecule has been found to inhibit the activity of TGF-β signaling pathway, which is known to play a critical role in cancer progression and metastasis. Inhibition of this pathway has been shown to suppress tumor growth and invasion in several types of cancer, including breast, lung, and pancreatic cancer. In addition to its anti-cancer properties, (5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-onenol has also been studied for its potential use in the treatment of fibrotic diseases and inflammation.
Propriétés
Formule moléculaire |
C12H9N3OS |
|---|---|
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
(5Z)-5-(1H-indol-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H9N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,13H,(H2,14,15,16,17)/b10-5- |
Clé InChI |
TZKUYIZWDAKOCL-YHYXMXQVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=C\3/C(=O)NC(=S)N3 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=S)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)


![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)
![(4-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B249186.png)
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)

![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)